molecular formula C14H10N4O4S B2377919 (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one CAS No. 300376-94-7

(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one

Cat. No.: B2377919
CAS No.: 300376-94-7
M. Wt: 330.32
InChI Key: ICQQLPPUDJKJHK-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one is a synthetic organic compound that features a thiazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with thiosemicarbazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Potential medicinal applications include the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one: Features a thiazole ring, a furan ring, and a nitrophenyl group.

    This compound analogs: Compounds with similar structures but different substituents on the thiazole or furan rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c19-13-8-23-14(16-13)17-15-7-11-5-6-12(22-11)9-1-3-10(4-2-9)18(20)21/h1-7H,8H2,(H,16,17,19)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQQLPPUDJKJHK-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.